molecular formula C19H15ClN2O4 B2759088 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1105205-95-5

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2759088
CAS No.: 1105205-95-5
M. Wt: 370.79
InChI Key: PWEUZZWGUPTAHL-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole derivatives, which can be synthesized from catechol and formaldehyde.

    Attachment of the Chlorobenzyl Group: This is usually done via a nucleophilic substitution reaction where the chlorobenzyl group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, while the isoxazole ring may participate in binding to nucleic acids or proteins. The chlorobenzyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorobenzyl group, in particular, differentiates it from other benzo[d][1,3]dioxole derivatives.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-15-4-2-1-3-13(15)10-21-19(23)9-14-8-17(26-22-14)12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEUZZWGUPTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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